4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline

C–H activation palladium catalysis regioselective arylation

4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline is a SEM [2-(trimethylsilyl)ethoxymethyl]-protected 4-arylpyrazole building block bearing a 4-aminophenyl substituent at the pyrazole C4 position and methyl groups at C3 and C5. The SEM group serves three critical functions: it protects the pyrazole N–H to enable catalytic C–H arylation, permits regioselective N-alkylation, and can be transposed between the two pyrazole nitrogens to overcome intrinsic reactivity limitations.

Molecular Formula C17H27N3OSi
Molecular Weight 317.5 g/mol
Cat. No. B13670129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline
Molecular FormulaC17H27N3OSi
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1COCC[Si](C)(C)C)C)C2=CC=C(C=C2)N
InChIInChI=1S/C17H27N3OSi/c1-13-17(15-6-8-16(18)9-7-15)14(2)20(19-13)12-21-10-11-22(3,4)5/h6-9H,10-12,18H2,1-5H3
InChIKeyWETAUYSELJBSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline (CAS 2488667-98-5): A SEM-Protected 4-Arylpyrazole Intermediate for Regiocontrolled Heterocycle Synthesis


4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline is a SEM [2-(trimethylsilyl)ethoxymethyl]-protected 4-arylpyrazole building block bearing a 4-aminophenyl substituent at the pyrazole C4 position and methyl groups at C3 and C5. The SEM group serves three critical functions: it protects the pyrazole N–H to enable catalytic C–H arylation, permits regioselective N-alkylation, and can be transposed between the two pyrazole nitrogens to overcome intrinsic reactivity limitations [1][2]. This compound belongs to a class of pyrazole intermediates employed in medicinal chemistry programs targeting kinases such as DLK (MAP3K12), p38 MAP kinase, and PDE4 [3][4].

Why Unprotected or N-Alkyl Pyrazole Analogs Cannot Substitute for 4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline in Regiocontrolled Synthesis


The 4-aminophenyl-3,5-dimethylpyrazole core is commercially available in its free N–H form (CAS 1290689-38-1), yet procurement of the SEM-protected variant is essential for any synthetic route requiring regioselective elaboration at the pyrazole periphery. Free N–H pyrazoles are poor substrates for palladium-catalyzed C–H arylation and undergo N-alkylation with low regioselectivity, affording mixtures of regioisomers (e.g., a 56:44 ratio) rather than single products [1]. The SEM group simultaneously activates the pyrazole for catalytic C–H arylation, imposes complete regiocontrol during N-alkylation to a single isomer, and enables a unique protecting group transposition ('SEM switch') that converts the intrinsically unreactive C3 position into a reactive C5 position for sequential diarylation [1][2]. Simply substituting the free pyrazole or N-alkylpyrazole analog would forfeit all three of these enabling features, rendering the synthetic sequence unworkable.

Quantitative Differentiation Evidence: 4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline vs. Unprotected and Alternative Protected Pyrazole Analogs


C–H Arylation Substrate Competence: SEM-Pyrazoles vs. Free N–H Pyrazoles

Free N–H pyrazoles are explicitly reported as poor substrates for catalytic intermolecular C–H arylation, necessitating the use of an N-protecting group [1]. The SEM group was identified as the optimal protecting group because it is stable under the catalytic arylation conditions (Pd(OAc)₂, P(n-Bu)Ad₂, KOPiv, DMA, 140 °C) and can subsequently be transposed [2]. In contrast, the SEM-protected 4-phenylpyrazole (compound 3 in the JACS study) undergoes C–H arylation at the C5 position with an 80% isolated yield and a 16:1 selectivity ratio favoring the mono-arylated product over the bis-arylated byproduct; no arylation at the C3 position was detected [2]. This establishes that SEM protection converts the pyrazole from a non-substrate into a high-yielding substrate with predictable regiochemistry.

C–H activation palladium catalysis regioselective arylation

N-Alkylation Regioselectivity: SEM-Protected vs. Free N–H Pyrazoles for Single-Isomer Product Formation

Free N–H triarylpyrazoles lacking sufficient steric bias between the two nitrogen atoms undergo N-alkylation with poor regioselectivity. For the triarylpyrazole 24 in the JACS study, the two tautomeric N–H regioisomers exist in a 56:44 ratio, and direct N-alkylation of this mixture yields a corresponding mixture of two N-alkyl regioisomers [1]. In contrast, when the same pyrazole scaffold is maintained as the SEM-protected intermediate, N-alkylation (using Me₃OBF₄ in CH₂Cl₂ at room temperature) followed by SEM deprotection yields a single N-alkyl regioisomer exclusively [1]. This demonstrates that the SEM group serves as a regiochemical control element, converting an inherently non-selective transformation into a fully selective one.

N-alkylation regioselectivity pyrazole functionalization

SEM-Group Transposition (SEM Switch): Enabling Sequential C5 then C3 Arylation

A unique capability of the SEM protecting group is its ability to undergo thermal transposition from one pyrazole nitrogen to the other when treated with a catalytic quantity of SEM-Cl (10 mol%) in CH₃CN at 95 °C for 24 hours [1]. This 'SEM switch' converts the intrinsically unreactive C3 position (which cannot be directly arylated via C–H activation) into the reactive C5 position of the transposed isomer, thereby enabling a second, sequential C–H arylation step [1][2]. No other common pyrazole protecting group (e.g., Boc, Ts, Tr, MEM, MOM) possesses this transposition capability. This feature is foundational to the only reported general method for assembling 3,4,5-triarylpyrazoles with complete regiocontrol of all three aryl substituents [1].

protecting group transposition sequential arylation triarylpyrazole synthesis

SEM Deprotection Orthogonality and Side-Reaction Risk: Acid-Mediated Cyclization with Adjacent Aniline Functionality

When the SEM group is positioned adjacent to an aniline functionality (as in the target compound), acid-mediated SEM deprotection can trigger an undesired intramolecular cyclization between the aniline nitrogen and an adjacent electrophilic site, consuming the aniline and forming a cyclized byproduct [1]. This phenomenon, documented in a dedicated study of SEM-protected heterocyclic anilines, is both a liability (requiring strategic suppression) and a unique synthetic opportunity (enabling tandem deprotection–cyclization sequences) that is specific to SEM-protected aniline substrates and not observed with simple N-alkyl protecting groups [1]. The target compound, by virtue of its free aniline NH₂ at the para position of the C4-phenyl ring, is a representative substrate for this class-specific behavior.

SEM deprotection aniline cyclization protecting group strategy

PDE4D Inhibitory Activity of a C4-Regioisomeric Analog: Establishing the Pharmacological Relevance of the 4-Aminophenyl-3,5-dimethylpyrazole Scaffold

The closely related compound ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate—which bears the 4-aminophenyl group at N1 rather than at C4 of the pyrazole, but shares the 3,5-dimethyl substitution pattern and the 4-aminophenyl motif—demonstrates an IC₅₀ of 160 nM against human PDE4D catalytic domain in an enzymatic assay using [³H]cAMP as substrate [1]. This regioisomeric comparator establishes that the 4-aminophenyl-3,5-dimethylpyrazole pharmacophore is a competent PDE4 inhibitory scaffold. The target SEM-protected compound differs in the attachment point of the aminophenyl group (C4 vs. N1), which would alter the trajectory of the aniline vector and thus its binding mode in the PDE4 active site—a distinction that is critical for structure-based drug design programs exploring regiodivergent SAR around this core.

PDE4 inhibition kinase inhibitor pyrazole pharmacology

Functional Group Tolerance in C–H Arylation: Broad Substrate Scope for Downstream Diversification

The SEM-protected 4-arylpyrazole scaffold (exemplified by compound 3 bearing a 4-phenyl group) demonstrates broad tolerance toward diverse aryl bromide coupling partners in the C5 C–H arylation reaction, including substrates containing ketone, ester, nitro, dimethylamino, and pyridyl functional groups, with isolated yields ranging from 35% to 82% across 12 examples [1]. Both electron-deficient and electron-neutral bromoarenes perform well, with representative isolated yields of 82%, 74%, and 76% for various substituted aryl bromides [1]. This broad scope is directly transferable to the target compound, where the 4-aminophenyl group serves as a latent diversification point for amide coupling, reductive amination, or diazotization chemistry after C5 arylation.

functional group tolerance arylation scope medicinal chemistry diversification

High-Value Application Scenarios for 4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline in Drug Discovery and Chemical Biology


Regiocontrolled Synthesis of 3,4,5-Triarylpyrazole Kinase Inhibitor Libraries

The target compound serves as the entry point for assembling fully substituted 3,4,5-triarylpyrazoles with complete regiocontrol. The C4 position is pre-installed with the 4-aminophenyl group via Suzuki coupling during intermediate synthesis [1]. C–H arylation at C5 proceeds with 80% yield and 16:1 regioselectivity [1]. The SEM switch then transposes the protecting group, enabling a second C–H arylation at the former C3 position [1]. Finally, N-alkylation with complete regioselectivity installs the N-substituent as a single isomer [1]. This four-step diversification sequence is uniquely enabled by the SEM group and is directly applicable to programs targeting DLK, p38 MAP kinase, LRRK2, and PDE4.

Synthesis of DLK (MAP3K12) Inhibitors for Neurodegenerative Disease Programs

Patent WO 2014111496 A1 (Genentech) discloses 3-substituted pyrazole derivatives as DLK inhibitors for treating Alzheimer's disease, Parkinson's disease, and ALS [1]. The target compound, after SEM deprotection to liberate the free N–H pyrazole, provides the 4-(4-aminophenyl)-3,5-dimethylpyrazole core that can be further functionalized at the pyrazole N1 and C3 positions to access the claimed inhibitor space. The closely related 4-chloro-3-(3,5-dimethyl-1H-pyrazol-4-yl)aniline (CAS 1573547-07-5) is explicitly disclosed as a key intermediate in this patent family, demonstrating the therapeutic relevance of this scaffold [1].

Aminopyrazole Bioisostere Strategy for Brain-Penetrant Kinase Inhibitors

A published drug discovery campaign demonstrated that aminopyrazoles can serve as effective aniline bioisosteres, leading to the discovery of a highly selective, brain-penetrant LRRK2 inhibitor (compound 18) with good brain exposure and significant reduction in brain pLRRK2 levels in rodent PK/PD studies [1]. The target compound, bearing a free aniline NH₂, provides a versatile intermediate that can be elaborated into aminopyrazole-based kinase inhibitor scaffolds following SEM removal and appropriate N-functionalization, directly enabling the bioisosteric replacement strategy validated in this study.

Regiodivergent PDE4 Inhibitor Scaffold Exploration

The 4-aminophenyl-3,5-dimethylpyrazole pharmacophore has demonstrated PDE4D inhibitory activity (IC₅₀ = 160 nM for the N1-aminophenyl regioisomer) [1]. By utilizing the target compound—which bears the aminophenyl at C4 rather than N1—medicinal chemists can explore the regiodivergent SAR of the aminophenyl attachment point on PDE4 isoform selectivity and potency. The SEM group can be removed under fluoride-mediated conditions (TBAF) to avoid acid-catalyzed aniline cyclization side reactions [2], yielding the free N–H pyrazole for subsequent N-functionalization and biological evaluation.

Quote Request

Request a Quote for 4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.